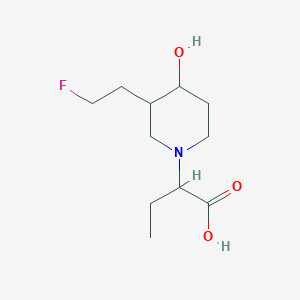
2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C11H20FNO3 and its molecular weight is 233.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)butanoic acid, also known by its CAS number 2097945-55-4, is a compound that has garnered interest due to its potential biological activities, particularly in relation to cancer treatment and cellular processes. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H17FN2O2
- Molecular Weight : 204.24 g/mol
- IUPAC Name : 2-amino-1-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]ethanone
- Purity : Generally around 95%.
The biological activity of this compound is primarily attributed to its interaction with cellular processes related to DNA replication. Similar compounds have shown the ability to disrupt these processes, leading to significant inhibition of cell proliferation in certain cancer types. The proposed mechanism involves:
- Targeting DNA Replication : The compound likely interferes with enzymes involved in DNA synthesis, thereby inhibiting cancer cell growth.
- Biochemical Pathways : It may affect pathways that regulate cell cycle progression and apoptosis, contributing to its anti-cancer properties.
Research Findings
Recent studies have highlighted the compound's potential in various biological applications:
In Vitro Studies
- Cancer Cell Proliferation Inhibition : In laboratory settings, this compound demonstrated significant inhibition of proliferation in various cancer cell lines. For example, studies indicated a reduction in cell viability by over 50% at specific concentrations.
- Mechanistic Insights : Further investigation into the compound's mechanism revealed that it induces apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.
Case Studies
A case study involving this compound explored its effects on a specific type of lung cancer cell line. The results showed:
- A dose-dependent decrease in cell viability.
- Induction of apoptosis markers such as cleaved PARP and caspase-3 activation.
This suggests that the compound could be a candidate for further development as an anti-cancer agent .
Data Summary Table
| Property | Details |
|---|---|
| CAS Number | 2097945-55-4 |
| Molecular Formula | C9H17FN2O2 |
| Molecular Weight | 204.24 g/mol |
| Biological Activity | Inhibits cancer cell proliferation |
| Mechanism of Action | Disrupts DNA replication |
| Apoptosis Induction | Yes (via caspase activation) |
Eigenschaften
IUPAC Name |
2-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-2-9(11(15)16)13-6-4-10(14)8(7-13)3-5-12/h8-10,14H,2-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZJRLPXONXIBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(C(C1)CCF)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














